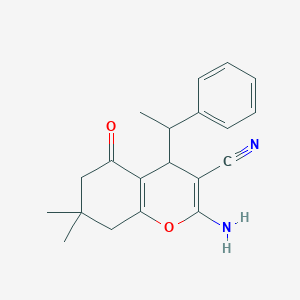![molecular formula C30H20N2O2S2 B378848 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE CAS No. 332164-77-9](/img/structure/B378848.png)
2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl and thiazolo[3,2-a]benzimidazol moieties, followed by their coupling through a methylene bridge.
Preparation of Chromenyl Moiety: The chromenyl part can be synthesized via a condensation reaction between a substituted benzaldehyde and a thienyl ketone under acidic conditions.
Formation of Thiazolo[3,2-a]benzimidazol: This involves the cyclization of an appropriate benzimidazole derivative with a thiazole precursor.
Coupling Reaction: The final step is the coupling of the chromenyl and thiazolo[3,2-a]benzimidazol units through a methylene bridge, typically using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and chromenyl rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its aromatic and heterocyclic rings could be useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets through its aromatic and heterocyclic rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart from similar compounds is its specific combination of aromatic and heterocyclic rings, which may confer unique electronic and steric properties. These properties could enhance its effectiveness in various applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
332164-77-9 |
|---|---|
Molekularformel |
C30H20N2O2S2 |
Molekulargewicht |
504.6g/mol |
IUPAC-Name |
(2Z)-2-[[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C30H20N2O2S2/c1-18-12-14-19(15-13-18)27-20-7-2-5-10-24(20)34-28(25-11-6-16-35-25)21(27)17-26-29(33)32-23-9-4-3-8-22(23)31-30(32)36-26/h2-17,27H,1H3/b26-17- |
InChI-Schlüssel |
QDWICUAPAIYPOJ-ONUIUJJFSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
Isomerische SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B378767.png)
![3-(4-ethylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378768.png)
![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378769.png)
![2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378772.png)

![3-(2-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378775.png)
![2-amino-4-(1-methylbutyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378777.png)

![2-(4-tert-butylphenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378780.png)
![(2E,4E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B378783.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B378784.png)
![2-(4-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378786.png)
![2-[(2-Fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378787.png)
![2-[(4-Tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378788.png)
